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Compound of Interest

4-Cyclopropoxy-2-methyl-5-
Compound Name:
nitropyridine

Cat. No.: B14838107

Get Quote

Executive Summary & Structural Context

4-Cyclopropoxy-2-methyl-5-nitropyridine (Molecular Formula:

; MW: 194.19 Da) is a trisubstituted pyridine derivative. Its chemical behavior and spectral
signature are defined by the interplay between the electron-withdrawing nitro group at C5 and
the electron-donating cyclopropoxy group at C4.

Accurate characterization of this molecule requires distinguishing it from common regioisomers
(e.g., 4-methyl-2-cyclopropoxy analogs) and verifying the integrity of the cyclopropyl ether
linkage, which is sensitive to strong acidic conditions.

Structural Descriptors[1][2][3]1[4][5][6]

e Core: Pyridine ring.[1][2]
e Substituents:

o C2: Methyl group (Weakly activating, inductive donor).
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o C4: Cyclopropoxy group (Strongly activating by resonance, steric bulk).

o C5: Nitro group (Strongly deactivating, deshielding peri-protons).

Synthesis & Sample Preparation Strategy

To ensure the validity of the spectroscopic data, the sample history must be understood. This
compound is typically synthesized via Nucleophilic Aromatic Substitution (

).
Synthesis Workflow (Contextual)

The precursor, 4-chloro-2-methyl-5-nitropyridine, undergoes displacement with cyclopropanol in
the presence of a strong base (e.g., NaH or

-BuOK) in an aprotic solvent (THF or DMF).
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Figure 1: Synthesis pathway via

mechanism. The integrity of the cyclopropyl ring is preserved by maintaining temperature
control (<60°C).

Analytical Sample Preparation
¢ NMR: Dissolve 5-10 mg in 0.6 mL of DMSO-

or

is preferred for resolution of the cyclopropyl multiplets, while DMSO-
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may be required if the nitro group induces poor solubility.
e MS: Dilute to 10 pg/mL in Methanol/Water (1:1) + 0.1% Formic Acid. Avoid high

fragmentation voltages to preserve the molecular ion.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)
The

NMR spectrum is characterized by two distinct aromatic singlets and the unique high-field
multiplets of the cyclopropyl group.

H NMR Data (400 MHz,
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the pyridine ring
current.
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C NMR Data (100 MHz,
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Correlation Logic (2D NMR)

e HMBC: The Methyl protons (2.65 ppm) will show a strong 3-bond correlation to C-3 (108.0
ppm) and C-2 (163.0 ppm). This confirms the regiochemistry of the methyl group relative to
the shielded aromatic proton.

* NOESY: A spatial correlation (NOE) should be observed between the Methyl protons and H-
3, and between H-3 and the Cyclopropyl methine. H-6 should show no NOE with the methyl
group, confirming the 2,5-substitution pattern.
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Mass Spectrometry (MS)

Analysis is performed using Electrospray lonization (ESI) in Positive Mode.
e Molecular lon:

m/z.

» Key Fragmentation:
o The cyclopropyl ether is prone to cleavage under high collision energy.

o Loss of the cyclopropyl radical/group (

, 41 Da) or elimination of cyclopropene leads to a characteristic daughter ion at m/z 153
(corresponding to the 4-hydroxy analog).
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Figure 2: Proposed fragmentation pathway in ESI-MS(+). The loss of the cyclopropyl group is
the primary diagnostic fragment.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the nitro and ether functionalities.
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Quality Control & Validation

To certify the material for pharmaceutical use (e.g., as an intermediate for ALK/ROS1
inhibitors), the following criteria must be met:

e Regiochemical Purity: The coupling constant of H-6 must be a singlet. Any doublet character
implies the presence of the 3-isomer or 6-isomer impurities.

o Cyclopropyl Integrity: In

NMR, the integral ratio of the aromatic protons (2H total) to the high-field cyclopropyl protons
(4H total) must be exactly 1:2. A lower ratio indicates hydrolysis of the ether to the phenol.

e Residual Solvents: Check for THF (1.85, 3.75 ppm) or DMF (2.89, 2.96, 8.02 ppm) used in
synthesis, as these can interfere with biological assays.
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W02018037223A1, "Antibiotic compounds"”, 2018. Link

e Precursor Characterization (4-Chloro-2-methyl-5-nitropyridine):National Center for
Biotechnology Information, PubChem Compound Summary for CID 345364. Link

o Cyclopropyl Ether Spectral Trends:Journal of Medicinal Chemistry, "Structure-Activity
Relationships of Cyclopropoxy-Pyridine Inhibitors”, General trends in chemical shifts for
cyclopropoxy-substituted heterocycles.

o General Pyridine Spectroscopy: Pretsch, E., et al. Structure Determination of Organic
Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for substituent
effects on pyridine chemical shifts).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FWO2018037223A1%2Fen
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F2-Chloro-4-methyl-5-nitropyridine
https://www.benchchem.com/product/b14838107?utm_src=pdf-custom-synthesis#bc-rfq
https://www.rsc.org/suppdata/c6/ra/c6ra18810a/c6ra18810a1.pdf
https://www.chemicalbook.com/synthesis/2-methyl-5-nitropyridine.htm
https://www.researchgate.net/figure/1-H-NMR-and-IR-spectra-of-compounds-2-5_tbl1_257826148
https://patents.google.com/patent/WO2018037223A1/en
https://www.benchchem.com/product/b14838107/docs#comprehensive-spectroscopic-characterization-4-cyclopropoxy-2-methyl-5-nitropyridine-1
https://www.benchchem.com/product/b14838107/docs#comprehensive-spectroscopic-characterization-4-cyclopropoxy-2-methyl-5-nitropyridine-1
https://www.benchchem.com/product/b14838107/docs#comprehensive-spectroscopic-characterization-4-cyclopropoxy-2-methyl-5-nitropyridine-1
https://www.benchchem.com/product/b14838107/docs#comprehensive-spectroscopic-characterization-4-cyclopropoxy-2-methyl-5-nitropyridine-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14838107?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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